5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidinedione core, a pyridine ring, and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Dioxolane Moiety: The dioxolane ring is formed by the acetalization of an aldehyde or ketone with ethylene glycol under acidic conditions.
Synthesis of the Pyridine Derivative: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, β-ketoester, and ammonia.
Coupling Reactions: The pyridine derivative is then coupled with the dioxolane moiety using an appropriate linker, such as an ethoxy group.
Formation of the Thiazolidinedione Core: The thiazolidinedione core is synthesized through the reaction of a thiazolidine derivative with a suitable aldehyde or ketone.
Final Assembly: The final compound is assembled by linking the thiazolidinedione core with the pyridine-dioxolane derivative through a methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Other thiazolidinedione derivatives, such as pioglitazone and rosiglitazone, are used as antidiabetic agents.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine are well-known pyridine derivatives with various biological activities.
Dioxolane Compounds: Dioxolane derivatives are used as solvents, monomers, and protecting groups in organic synthesis.
Uniqueness
5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione is unique due to its combination of a thiazolidinedione core, a pyridine ring, and a dioxolane moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H20N2O5S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-[[4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25) |
InChI Key |
DLZDCEKRRJKXND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
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